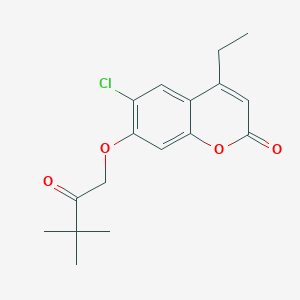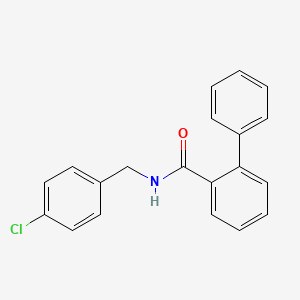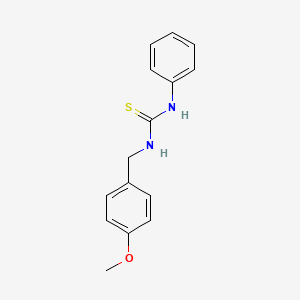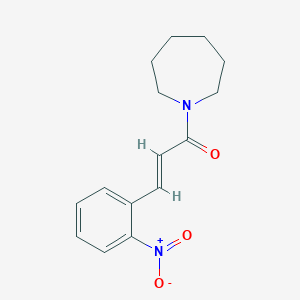
1-(3,5-Dimethylphenyl)-3-(3-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)-3-(3-methylphenyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two aromatic rings substituted with methyl groups and a thiourea functional group, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(3,5-Dimethylphenyl)-3-(3-methylphenyl)thiourea typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with 3-methylphenylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired thiourea compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3,5-Dimethylphenyl)-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3,5-Dimethylphenyl)-3-(3-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-(3-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethylphenyl)-3-(3-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(3-methylphenyl)thiourea: Lacks the additional methyl groups on the aromatic ring, which may influence its reactivity and biological activity.
1-(3,5-Dimethylphenyl)-3-phenylthiourea: Similar structure but with different substitution patterns, affecting its chemical and physical properties.
1-(3,5-Dimethylphenyl)-3-(4-methylphenyl)thiourea: The position of the methyl group on the aromatic ring can alter the compound’s interactions and reactivity
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-11-5-4-6-14(8-11)17-16(19)18-15-9-12(2)7-13(3)10-15/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVACADMKIVDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NE)-N-[(1,3-dioxoisoindol-2-yl)-phenylmethylidene]benzenesulfonamide](/img/structure/B5862941.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl furan-2-carboxylate](/img/structure/B5862945.png)
![1-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone](/img/structure/B5862950.png)

![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
![(2-Ethoxyphenyl){[2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B5863010.png)


![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide](/img/structure/B5863047.png)
